methyl 4-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoate
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Overview
Description
Methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate is a complex organic compound with the molecular formula C18H13NO4. This compound is characterized by its unique structure, which includes a benzoisoindole core fused with a benzoate ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core, followed by esterification with methanol to introduce the benzoate group. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
Uniqueness
Methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoisoindole core and benzoate ester group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H13NO4 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
methyl 4-(1,3-dioxobenzo[f]isoindol-2-yl)benzoate |
InChI |
InChI=1S/C20H13NO4/c1-25-20(24)12-6-8-15(9-7-12)21-18(22)16-10-13-4-2-3-5-14(13)11-17(16)19(21)23/h2-11H,1H3 |
InChI Key |
NMNLIRFNHGUPMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
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